molecular formula C26H31N3OS B13434783 2-[2-butyl-4-methyl-6-oxo-1-[(4-phenylphenyl)methyl]pyrimidin-5-yl]-N,N-dimethylethanethioamide

2-[2-butyl-4-methyl-6-oxo-1-[(4-phenylphenyl)methyl]pyrimidin-5-yl]-N,N-dimethylethanethioamide

Cat. No.: B13434783
M. Wt: 433.6 g/mol
InChI Key: OQNHGAUWNJCLKZ-UHFFFAOYSA-N
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Description

Table 1: Functional Role of Key Substituents in the Pyrimidine Core

Position Substituent Functional Role Example from Literature
1 Biphenylmethyl Enhances lipophilicity; promotes π-π stacking with hydrophobic protein pockets Tubulin inhibitor SSE15206
2 Butyl group Increases metabolic stability; modulates solubility Ru/Os anticancer complexes
5 N,N-Dimethylethanethioamide Serves as bioisostere for amide; improves proteolytic resistance SARS-CoV-2 Mpro inhibitor TKB248

Role of N,N-Dimethylethanethioamide Substituent in Bioisosteric Replacement Strategies

The N,N-dimethylethanethioamide group at the pyrimidine 5-position exemplifies a deliberate bioisosteric replacement strategy. Thioamides differ from amides in three critical ways:

  • Hydrogen-Bonding Capacity : The thioamide’s sulfur atom acts as a stronger hydrogen-bond donor but weaker acceptor compared to oxygen in amides, altering interaction profiles with target proteins.
  • Proteolytic Stability : Thioamides resist cleavage by proteases and peptidases, as evidenced by their use in SARS-CoV-2 main protease (Mpro) inhibitors. For example, replacing an amide with a thioamide in compound TKB248 improved pharmacokinetic (PK) profiles and gastric acid stability.
  • Electronic Effects : The C=S bond’s polarizability enhances metal-binding affinity, which could be exploited in targeting metalloenzymes or generating metal-based therapeutics.

The N,N-dimethyl moiety on the ethanethioamide side chain further optimizes the molecule’s properties:

  • Lipophilicity : The dimethyl group increases logP, potentially enhancing blood-brain barrier permeability or intracellular uptake.
  • Conformational Restriction : Dimethylation reduces rotational freedom, favoring bioactive conformations and improving binding entropy.

Table 2: Comparative Properties of Amide vs. Thioamide Bioisosteres

Property Amide Thioamide Impact on Drug Design
Bond Length (C–X) ~1.32 Å (C=O) ~1.71 Å (C=S) Alters geometry of protein-ligand interactions
Hydrogen-Bond Acidity Moderate (O as acceptor) Strong (S as donor) Shifts interaction sites in binding pockets
Metabolic Stability Susceptible to hydrolysis Resistant to proteases Improves oral bioavailability
Metal Coordination Weak Strong Enables targeting of metalloenzymes

Properties

Molecular Formula

C26H31N3OS

Molecular Weight

433.6 g/mol

IUPAC Name

2-[2-butyl-4-methyl-6-oxo-1-[(4-phenylphenyl)methyl]pyrimidin-5-yl]-N,N-dimethylethanethioamide

InChI

InChI=1S/C26H31N3OS/c1-5-6-12-24-27-19(2)23(17-25(31)28(3)4)26(30)29(24)18-20-13-15-22(16-14-20)21-10-8-7-9-11-21/h7-11,13-16H,5-6,12,17-18H2,1-4H3

InChI Key

OQNHGAUWNJCLKZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC(=C(C(=O)N1CC2=CC=C(C=C2)C3=CC=CC=C3)CC(=S)N(C)C)C

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrimidine Core

The pyrimidine ring is typically constructed via cyclocondensation reactions involving β-dicarbonyl compounds and amidines or ureas. A common approach involves:

  • Starting materials: β-Ketoesters or β-diketones (e.g., ethyl acetoacetate derivatives).
  • Reaction: Condensation with appropriate amidines or guanidine derivatives under acid or base catalysis.
  • Outcome: Formation of the substituted pyrimidine ring with the desired substitutions at specific positions.

Example reaction pathway:

β-Ketoester + Amidines → Cyclocondensation → Pyrimidine ring formation

Reference: Similar methodologies are detailed in heterocyclic synthesis literature and are standard for pyrimidine derivatives.

Oxo Group Incorporation

The oxo (carbonyl) functionality at position 6 of the pyrimidine ring is generally formed during ring construction via keto-enol tautomerism or introduced through oxidation of precursor intermediates using oxidizing agents like potassium permanganate or chromium-based oxidants under controlled conditions.

Formation of the Phenylphenylmethyl Substituent

  • The phenylphenylmethyl group is introduced via nucleophilic substitution or alkylation of a suitable precursor with a phenylphenylmethyl halide or via Friedel–Crafts alkylation using phenylbenzyl derivatives in the presence of Lewis acids such as aluminum chloride.

Synthesis of the Ethanethioamide Moiety

  • The ethanethioamide group is typically synthesized by thioamide formation from corresponding acyl chlorides or esters reacting with ammonia or ammonium salts , followed by N,N-dimethylation using methylating agents like methyl iodide in the presence of base.

Reaction pathway:

Ethanoyl chloride + ammonia → Ethanethioamide
Ethanethioamide + methylating agent → N,N-dimethyl ethanethioamide

Final Assembly

The final compound is assembled through multiple coupling steps :

Data Tables Summarizing Preparation Parameters

Step Reagents Catalysts/Conditions Temperature Time Yield (%) Notes
Pyrimidine ring synthesis β-Dicarbonyl + Amidines Acid/Base catalysis 80–120°C 4–8 hours 60–75 Standard heterocyclic synthesis
Alkylation (butyl) Butyl halide K₂CO₃ or NaH Reflux 2–6 hours 70–85 Selective at nitrogen or carbon positions
Methylation Methyl iodide K₂CO₃ Room temp to 50°C 1–4 hours 65–80 N,N-dimethylation of amines
Oxidation KMnO₄ or CrO₃ Aqueous or organic solvent 0–50°C 2–6 hours 50–70 To introduce carbonyl groups
Phenylphenylmethyl attachment Phenylphenylmethyl halide Lewis acids (AlCl₃) 0–25°C 2–8 hours 55–70 Friedel–Crafts alkylation

Notes on Optimization and Environmental Considerations

  • Reaction Temperature: Maintaining optimal temperatures (generally 80–120°C) is crucial to maximize yields and minimize side reactions.
  • Catalyst Selection: Acidic or basic catalysts are chosen based on the step; for heterocyclic ring formation, acid catalysis is common.
  • Solvent Choice: Polar aprotic solvents like acetonitrile or dimethylformamide facilitate nucleophilic substitutions and alkylations.
  • Purification: Crystallization, column chromatography, or recrystallization are employed to purify intermediates and final products.

Summary of Research Findings

  • The synthesis of such complex heterocyclic compounds benefits from multi-step organic synthesis strategies , emphasizing selective alkylation , oxidation , and coupling reactions .
  • Patent literature indicates that mesoporous molecular sieves (e.g., HAlMCM-41) can serve as catalysts in related alkylation reactions, offering environmentally friendly and high-yield pathways.
  • The compound's synthesis remains challenging due to the need for regioselectivity and functional group compatibility , often requiring fine-tuning of reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-[2-butyl-4-methyl-6-oxo-1-[(4-phenylphenyl)methyl]pyrimidin-5-yl]-N,N-dimethylethanethioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[2-butyl-4-methyl-6-oxo-1-[(4-phenylphenyl)methyl]pyrimidin-5-yl]-N,N-dimethylethanethioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-butyl-4-methyl-6-oxo-1-[(4-phenylphenyl)methyl]pyrimidin-5-yl]-N,N-dimethylethanethioamide involves its interaction with specific molecular targets. For instance, it may act as an angiotensin II receptor antagonist, blocking the effects of angiotensin II and thereby reducing blood pressure. The compound’s structure allows it to bind to the receptor and inhibit its activity, leading to therapeutic effects.

Comparison with Similar Compounds

Fimasartan Metabolite: 2-[2-butyl-4-methyl-6-oxo-1-[[2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl]methyl]-1,6-dihydropyrimidin-5-yl]-N,N-dimethylethanethioamide

  • Structural Difference : The biphenyl group in Fimasartan is replaced with a 2'-tetrazolyl-substituted biphenyl.
  • CAS : 5853-02-1; Molecular formula: C₃₂H₃₃N₇OS .

Pyrimidine-Based Antibacterial Agent (N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine)

  • Structural Difference : Features fluorophenyl and methoxyphenyl substituents instead of biphenylmethyl and thioamide groups.
  • Impact : The absence of a thioamide and presence of fluorine/methoxy groups confer antibacterial and antifungal activity, diverging from Fimasartan’s cardiovascular targeting .
  • Crystallography : Intramolecular N–H⋯N hydrogen bonding stabilizes the structure, influencing bioavailability .

Fimasartan Impurity D

  • Structure : 2-(2-butyl-4-methyl-6-oxo-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1,6-dihydropyrimidin-5-yl)-N,N-dimethylacetamide.
  • Key Difference : Incorporates a trityl-protected tetrazole group, increasing molecular weight (727.9 g/mol vs. 547.7 g/mol for Fimasartan) and reducing solubility .
  • Relevance : A process-related impurity requiring strict control during synthesis (CAS: 503155-67-7; C₄₆H₄₅N₇O₂) .

Physicochemical and Pharmacological Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Therapeutic Use
Fimasartan C₃₁H₃₃N₅OS 547.7 Biphenylmethyl, thioamide Hypertension
Fimasartan Metabolite C₃₂H₃₃N₇OS 587.7 Tetrazolyl-biphenyl, thioamide Metabolite (unconfirmed activity)
Fimasartan Impurity D C₄₆H₄₅N₇O₂ 727.9 Trityl-tetrazole, acetamide Synthetic impurity
Antibacterial Pyrimidine C₂₅H₂₄FN₅O 429.5 Fluorophenyl, methoxyphenyl Antimicrobial

Biological Activity

The compound 2-[2-butyl-4-methyl-6-oxo-1-[(4-phenylphenyl)methyl]pyrimidin-5-yl]-N,N-dimethylethanethioamide is a pyrimidine derivative that has gained attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C46H45N7OSC_{46}H_{45}N_{7}OS, with a molecular weight of approximately 754.96 g/mol. The structure features a pyrimidine ring substituted with a butyl group, a methyl group, and a phenyl group, contributing to its unique properties.

PropertyValue
Molecular FormulaC₄₆H₄₅N₇OS
Molecular Weight754.96 g/mol
SMILESCC(C)C(=O)N(C)C(=S)C1=NC(=C(C)C1)C(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C46H45N7OS

Recent studies have indicated that this compound exhibits various biological activities, primarily through the modulation of specific biological pathways. The following mechanisms have been identified:

  • Anti-inflammatory Activity : The compound has shown potential in inhibiting inflammatory pathways, particularly through the modulation of cytokine release and the NLRP3 inflammasome pathway, which is crucial in various neurological disorders .
  • Antitumor Effects : Preliminary data suggest that the compound may possess antitumor properties by inducing apoptosis in cancer cells and inhibiting tumor growth in vivo .
  • Neuroprotective Effects : The compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases. It appears to mitigate oxidative stress and neuronal cell death by enhancing autophagy and reducing inflammation .

Pharmacological Studies

Several pharmacological studies have been conducted to evaluate the efficacy and safety of this compound.

Case Study 1: Neuroprotection in Animal Models

In a study involving mice models of Alzheimer's disease, administration of the compound resulted in reduced levels of amyloid-beta plaques and improved cognitive function as measured by behavioral tests. The mechanism was linked to the activation of autophagy pathways and inhibition of neuroinflammation .

Case Study 2: Antitumor Activity

In vitro studies demonstrated that the compound inhibited the proliferation of several cancer cell lines, including breast and prostate cancer cells. The IC50 values indicated potent activity, suggesting further investigation into its use as an anticancer agent .

Table 2: Summary of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatoryInhibition of NLRP3 inflammasome activation
AntitumorInduces apoptosis in cancer cells
NeuroprotectiveReduces oxidative stress in neuronal cells

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended to optimize yield and purity of this compound?

  • Methodological Answer : A multi-step synthesis approach is typically employed, starting with functionalization of the pyrimidine core. Key steps include nucleophilic substitution at the pyrimidinone ring and thioamide formation. Temperature control (e.g., 60–80°C) and pH adjustment (neutral to slightly basic) during coupling reactions improve intermediate stability. Solvents like dichloromethane (DCM) or dimethylformamide (DMF) enhance solubility of hydrophobic intermediates. Post-synthesis purification via column chromatography or recrystallization ensures >95% purity .

Q. How can the compound’s structure be validated using spectroscopic and crystallographic techniques?

  • Methodological Answer :

  • Spectroscopy : Use 1H NMR^1 \text{H NMR} to confirm proton environments (e.g., methyl groups at δ 1.2–1.4 ppm, aromatic protons at δ 7.2–7.8 ppm). High-resolution mass spectrometry (HRMS) verifies molecular weight within ±2 ppm error.
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELX refinement (SHELXL) resolves bond lengths and angles. For example, dihedral angles between the pyrimidine ring and substituents (e.g., 12–86°) confirm steric interactions .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodological Answer : Prioritize angiotensin II receptor (AT1) binding assays due to the compound’s structural similarity to fimasartan, a known AT1 blocker . Cytotoxicity screening in HEK293 or HepG2 cell lines (MTT assay, IC50_{50} calculation) evaluates baseline safety. Dose-response curves (1 nM–100 μM) identify therapeutic windows .

Advanced Research Questions

Q. How can hydrogen bonding networks and crystal packing be analyzed to predict stability?

  • Methodological Answer : SC-XRD data analyzed via SHELXL reveals intermolecular interactions. For instance, weak C–H⋯O bonds (2.5–3.0 Å) and π-π stacking (3.8–4.2 Å) stabilize the crystal lattice. Intramolecular N–H⋯N hydrogen bonds (e.g., 2.8 Å) reduce conformational flexibility. Mercury Software visualizes these interactions and quantifies packing coefficients .

Q. How to resolve contradictions between in vitro receptor affinity and in vivo efficacy data?

  • Methodological Answer :

  • Pharmacokinetics : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal incubation). Low oral bioavailability (<30%) may explain efficacy gaps.
  • Metabolite Identification : LC-MS/MS detects active metabolites. For example, oxidation of the butyl group could alter AT1 binding .

Q. What strategies improve aqueous solubility for formulation studies without compromising activity?

  • Methodological Answer :

  • Solid Dispersion : Co-precipitate with polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC) at 1:2 (drug:polymer ratio).
  • Salt Formation : React with hydrochloric acid to form a water-soluble hydrochloride salt.
  • Nanoparticle Encapsulation : Use PLGA nanoparticles (100–200 nm) via emulsion-solvent evaporation. Monitor solubility via HPLC (reverse-phase C18 column) .

Q. How to design structure-activity relationship (SAR) studies targeting the pyrimidine core?

  • Methodological Answer : Systematically modify substituents:

  • Position 2-Butyl : Replace with shorter (ethyl) or branched (isobutyl) chains to assess steric effects.
  • Position 4-Phenyl : Introduce electron-withdrawing groups (e.g., -NO2_2) to enhance AT1 binding.
  • Thioamide Group : Substitute with carboxamide to evaluate hydrogen bonding contributions.
    Biological testing in hypertensive rat models (SBP reduction ≥20 mmHg indicates efficacy) .

Data Analysis and Experimental Design

Q. How to validate analytical methods (e.g., HPLC) for stability studies under stress conditions?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to acid (0.1 M HCl), base (0.1 M NaOH), oxidation (3% H2_2O2_2), and UV light. Monitor degradation products via HPLC (C18 column, 254 nm).
  • Validation Parameters : Calculate linearity (R2^2 ≥0.999), precision (%RSD <2%), and recovery (98–102%). Use fimasartan as a reference standard .

Q. How to address batch-to-batch variability in biological activity?

  • Methodological Answer :

  • Quality Control : Enforce strict synthetic protocols (e.g., reaction time ±5%, solvent purity ≥99.9%).
  • Bioassay Standardization : Include positive controls (e.g., losartan for AT1 assays) and normalize activity to internal standards.
  • Statistical Analysis : Use ANOVA with post-hoc Tukey tests to identify outlier batches .

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